

Application Note: (Asp)²-Rhodamine 110 Assay for Microplate Readers

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (Asp)²-Rhodamine 110

Cat. No.: B15589680

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. A key hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. Among these, caspase-3 and caspase-7 are the primary executioner caspases, responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical changes observed in apoptotic cells. The **(Asp)²-Rhodamine 110** assay, also known as the DEVD-Rhodamine 110 assay, is a highly sensitive and specific method for detecting the activity of caspase-3 and -7 in cell lysates and purified enzyme preparations. This application note provides a detailed protocol for utilizing this fluorogenic assay in a microplate format, making it suitable for high-throughput screening and quantitative analysis of apoptosis.

Assay Principle

The **(Asp)²-Rhodamine 110** assay is based on the highly specific recognition and cleavage of the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) by activated caspase-3 and -7. The substrate consists of two DEVD peptides linked to a rhodamine 110 (R110) molecule,

rendering it non-fluorescent. In the presence of active caspase-3 or -7, the enzyme cleaves the amide bonds between the DEVD peptide and the R110 dye. This two-step cleavage process first generates a mono-peptide intermediate with some fluorescence, followed by the release of the free R110, which exhibits a strong, green fluorescence.[1][2] The fluorescence intensity is directly proportional to the amount of active caspase-3/7 in the sample and can be easily measured using a fluorescence microplate reader.

The enzymatic reaction is as follows:

$(\text{DEVD})_2\text{-R110 (Non-fluorescent)} \xrightarrow{\text{Caspase-3/7}} \text{DEVD-R110 (Fluorescent)} + \text{DEVD DEVD-R110 (Fluorescent)} \xrightarrow{\text{Caspase-3/7}} \text{R110 (Highly Fluorescent)} + \text{DEVD}$

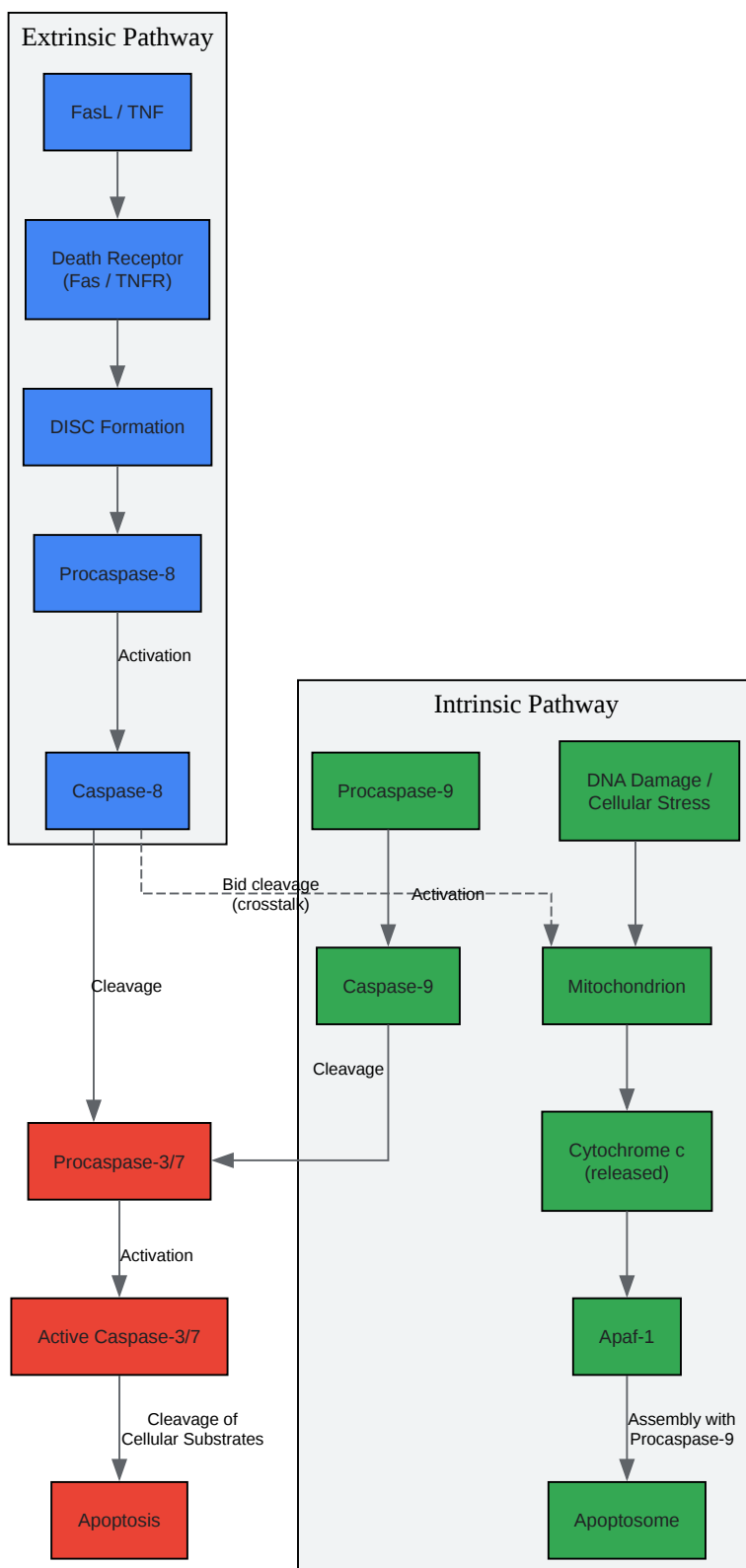
Quantitative Data Summary

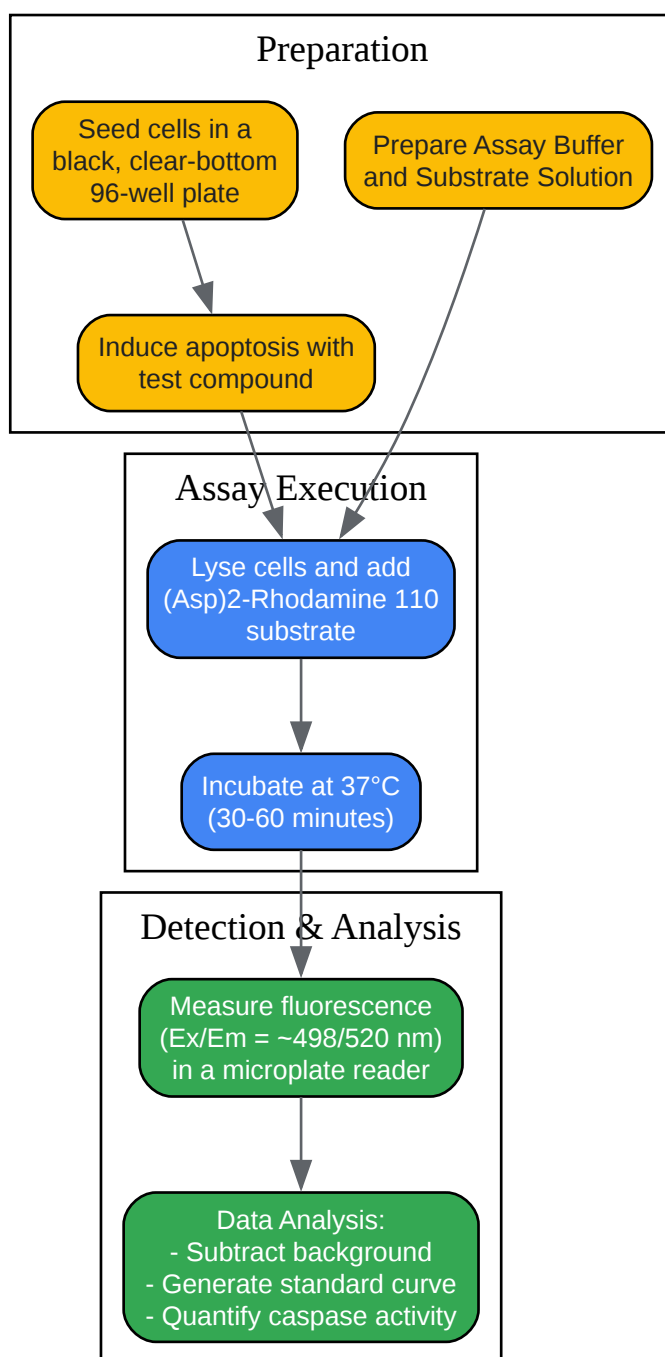
The **(Asp)²-Rhodamine 110** assay is a robust and sensitive method for quantifying caspase-3/7 activity. Key performance characteristics are summarized in the table below.

Parameter	Value	Notes
Excitation Wavelength	~490-500 nm	Optimal excitation for Rhodamine 110.[3]
Emission Wavelength	~520-522 nm	Peak fluorescence emission of Rhodamine 110.[3]
Assay Format	96-well or 384-well microplate	Suitable for high-throughput screening.
Assay Type	Endpoint or Kinetic	Endpoint is common for quantification using a standard curve.
Dynamic Range	Dependent on cell type and inducer concentration. A standard curve using free Rhodamine 110 can be prepared, typically from 0.1 μM to 10 μM, to determine the linear range.	A linear response is typically observed over several orders of magnitude of caspase concentration.[4]
Sensitivity	Low nanomolar to picomolar detection of active caspase-3/7.	The high quantum yield of Rhodamine 110 contributes to the assay's sensitivity.
Z'-Factor	> 0.5 is considered excellent for HTS.	The Z'-factor is a measure of the statistical effect size and is used to judge the quality of a high-throughput screening assay. It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: $Z' = 1 - (3\sigma_p + 3\sigma_n) / \mu_p - \mu_n $ A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[5][6]

Signaling Pathway

Caspase-3 and -7 are activated through two primary apoptotic signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of these executioner caspases.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. biotium.com](https://www.biotium.com) [biotium.com]
- [2. moleculardevices.com](https://www.moleculardevices.com) [moleculardevices.com]
- [3. Spectrum \[Rhodamine 110\] | AAT Bioquest](#) [aatbio.com]
- [4. ulab360.com](https://www.ulab360.com) [ulab360.com]
- [5. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis - Assay Guidance Manual - NCBI Bookshelf](#) [ncbi.nlm.nih.gov]
- [6. Adaptation of robust Z' factor for assay quality assessment in microelectrode array based screening using adult dorsal root ganglion neurons - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: (Asp)2-Rhodamine 110 Assay for Microplate Readers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15589680/docs#application-note-asp-2-rhodamine-110-assay-for-microplate-readers\]](https://www.benchchem.com/product/b15589680/docs#application-note-asp-2-rhodamine-110-assay-for-microplate-readers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check